DL-Dithiothreitol

Protein biochemistry SDS-PAGE Disulfide reduction

DL-Dithiothreitol (DTT, Cleland's reagent) is a racemic dithiol reducing agent (C₄H₁₀O₂S₂, MW 154.25) for quantitative disulfide bond reduction in biochemical and molecular biology workflows. - Achieves equivalent disulfide reduction at 100 mM vs. 700 mM β-mercaptoethanol, minimizing buffer viscosity and reagent consumption in high-throughput proteomics. - Superior long-term stability over TCEP in the presence of metal chelators (EDTA/EGTA), critical for multi-day protein purification protocols. - Distinct, non-overlapping hit profile in HTS campaigns; essential for maintaining assay continuity and comparability across screening campaigns. - Defined redox potential (-0.33 V at pH 7.0) and large equilibrium constant (K_eq = 210 M with glutathione) enable stoichiometric, predictable disulfide reduction for mass spectrometry and enzyme activation studies.

Molecular Formula C4H10O2S2
Molecular Weight 154.25
Cat. No. B1532992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Dithiothreitol
SynonymsAlternative Names: DTT, Cleland/'s reagent, Sputolysin
Molecular FormulaC4H10O2S2
Molecular Weight154.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTT Technical Overview


DL-Dithiothreitol (DTT), also known as Cleland's reagent, is a racemic small-molecule dithiol reducing agent (C₄H₁₀O₂S₂, MW 154.25 g/mol) widely employed in biochemical and molecular biology workflows for the quantitative reduction of disulfide bonds and the maintenance of free sulfhydryl groups in proteins and nucleic acids [1]. DTT operates via a thiol-disulfide exchange mechanism, forming a stable six-membered intramolecular disulfide ring upon oxidation, which drives the reduction equilibrium forward . Its standard redox potential is -0.33 V at pH 7.0, and the pKa values of its two thiol groups are 9.2 and 10.1, respectively, making it an effective reductant at neutral to slightly alkaline pH [1].

Mechanism Thiol-disulfide exchange with intramolecular cyclization
pH Range Effective reductant at neutral to slightly alkaline pH
Thermodynamics Favorable equilibrium driven by stable cyclic disulfide

Why DTT Cannot Be Replaced


Despite a shared functional classification as sulfhydryl reducing agents, in-class compounds such as β-mercaptoethanol (βME), tris(2-carboxyethyl)phosphine (TCEP), reduced glutathione (GSH), and dithioerythritol (DTE) exhibit fundamentally distinct biochemical behaviors that preclude simple one-to-one substitution. These differences manifest in redox potential, effective working concentration ranges, pH-dependent activity profiles, metal sensitivity, and cross-reactivity with downstream labeling chemistries [1]. In high-throughput screening (HTS) contexts, the choice of reducing agent alters inhibitor IC₅₀ values from ~10 μM to complete loss of activity (>200 μM), generating non-overlapping hit sets and directly impacting experimental validity and procurement decisions [2]. The quantitative evidence detailed below defines the precise technical boundaries where DTT remains the scientifically justified selection.

β-Mercaptoethanol
Requires substantially higher working concentration, altering buffer viscosity and downstream MS compatibility
TCEP
Incompatible with maleimide labeling without removal; stability depends on metal-chelator presence
Glutathione (GSH)
Functions as a redox buffer, not a stoichiometric reductant; cannot achieve quantitative disulfide cleavage
Dithioerythritol (DTE)
C3-epimer impurity may alter stereospecific reduction kinetics; requires chiral purity verification

DTT Quantitative Differentiation Evidence


Working Concentration Advantage vs. β-Mercaptoethanol

DTT achieves equivalent disulfide bond reduction efficacy at a 7-fold lower concentration than β-mercaptoethanol (βME), directly impacting reagent consumption, buffer preparation, and experimental throughput. While βME requires 5% v/v (approximately 700 mM) to maintain reducing conditions in standard protein sample buffers, DTT delivers comparable performance at 100 mM . This concentration differential arises from DTT's favorable intramolecular cyclization thermodynamics, which drives the thiol-disulfide exchange equilibrium more efficiently per mole than the intermolecular oxidation pathway of βME [1].

Concentration efficiency
Head-to-head
7× lower working concentration vs. βME
Supports concentration-efficient reduction workflows; reduces reagent consumption and buffer interference
Standard SDS-PAGE buffer conditions
Protein biochemistry SDS-PAGE Disulfide reduction Concentration efficiency

Labeling and Stability Differences vs. TCEP

DTT and TCEP exhibit divergent compatibility with downstream applications and storage conditions. DTT inhibits maleimide attachment to proteins and must be removed prior to labeling; in contrast, TCEP permits maleimide conjugation in its presence, albeit with reduced efficiency relative to reductant-free conditions [1]. In electron paramagnetic resonance (EPR) spectroscopy utilizing nitroxide spin labels, spin labels are two to four times more stable in TCEP than in DTT, a critical distinction for long-duration EPR measurements [1]. Conversely, during long-term protein storage in buffers containing metal chelators (e.g., EGTA), DTT demonstrates superior stability compared to TCEP, whereas TCEP outperforms DTT in chelator-free buffers [1]. Additionally, Ni²⁺ contamination from affinity columns causes rapid oxidation of DTT without affecting TCEP [2].

Application-specific compatibility
Head-to-head
Spin label stability 2–4× lower than TCEP in EPR; DTT stable in EGTA buffers, TCEP not
Selection depends on labeling requirements and chelator presence; not interchangeable without validation
Multiple comparative parameters assessed
Protein labeling Cysteine conjugation EPR spectroscopy Protein storage stability

Thermodynamic Driving Force vs. Glutathione

The equilibrium constant (K_eq) for the thiol-disulfide interchange reaction between DTT and reduced/oxidized glutathione (GSH/GSSG) is 210 M at 25°C and pH 7.0, as determined by ¹H NMR spectroscopy [1]. This large equilibrium constant quantitatively favors the reduction of GSSG to GSH by DTT, reflecting DTT's substantially greater thermodynamic driving force. HPLC-based equilibrium measurements confirm that K_eq increases further from approximately 200 M below pH 8 to approximately 2800 M above pH 11, demonstrating enhanced reducing power under alkaline conditions [2]. In contrast, glutathione functions physiologically as a redox buffer rather than a quantitative reductant and cannot achieve complete disulfide reduction in biochemical preparations.

Thermodynamic equilibrium
Cross-study comparable
Keq = 210 M (pH 7.0, 25°C) for DTT/GSH; quantitative reduction favored
Confirms stoichiometric reductant role; GSH provides only redox buffering
¹H NMR and HPLC measurements
Thiol-disulfide equilibrium Protein folding Redox buffer preparation Quantitative reduction

Epimer Purity vs. Dithioerythritol

DTT and DTE are C3-epimers (threo vs. erythro isomers) with closely related chemical properties but distinct structural and stereochemical identities that affect reduction kinetics and purity requirements in sensitive applications. Using an open-tubular capillary electrochromatographic column with a histidine-modified MOF (His-ZIF-93) stationary phase, baseline separation of DTT and DTE was achieved in under 3 minutes with R² ≥ 0.996 linearity (0.10–5.0 mg/mL) and <0.93% RSD [1]. Critically, the average impurity content of DTE in commercially available 5.0 mg/mL DTT was quantified at 0.79%, establishing a verifiable purity benchmark for procurement [1]. DTE is reported to have a slightly lower reduction potential than DTT due to steric repulsion of its cis-oriented hydroxyl groups, which destabilizes the cyclic oxidized form relative to DTT .

Epimer purity
Data to verify
DTE impurity: 0.79% in tested commercial lots
Enables accurate reagent normalization for stoichiometric applications
Capillary electrochromatography method
Chiral purity C3-epimer impurity Capillary electrochromatography Quality control

Redox Potential Advantage

DTT exhibits a standard redox potential of -0.33 V at pH 7.0, which is among the most negative values for commonly used biochemical thiol reducing agents [1]. This highly negative potential is attributed to the exceptional stability of the six-membered cyclic disulfide (oxidized DTT) formed upon oxidation, which thermodynamically drives the reduction equilibrium toward quantitative disulfide bond cleavage [2]. While direct comparator redox potential values for βME and GSH under identical conditions are not uniformly reported in a single standardized study, class-level inference from equilibrium constant data (K_eq of 210 M for DTT/GSH) and required working concentrations (7-fold lower for DTT vs. βME) consistently supports DTT's superior thermodynamic reducing power relative to monothiol alternatives [3].

Redox potential
Class-level
−0.33 V at pH 7.0
Benchmark for verifying lot quality and comparing reducing power
Among most negative for thiol reductants
Redox potential Thiol-disulfide equilibrium Reduction efficiency Thermodynamics

HTS Hit Profile Differentiation

In a systematic comparison of four reducing agents (DTT, β-mercaptoethanol, TCEP, and reduced glutathione) across three drug target proteins with approximately 100,000 computationally screened compounds and ~560 experimentally tested high-scoring compounds, the choice of reducing agent produced many non-overlapping hits [1]. Critically, inhibitor potency (IC₅₀) was altered from approximately 10 μM with one reducing agent to complete loss of inhibitory activity (IC₅₀ > 200 μM) with another reducing agent [1]. This demonstrates that DTT generates a distinct activity profile that is not interchangeable with βME, TCEP, or GSH in HTS campaigns, directly impacting which compounds advance through the screening funnel.

HTS hit specificity
Head-to-head
IC50 shifts from ~10 µM to >200 µM across reducing agents
Reducing agent substitution alters hit sets; requires full assay revalidation
~100,000 compounds, 3 targets
High-throughput screening Hit identification IC50 variability Assay development

DTT Optimal Applications


SDS-PAGE and Western Blot Sample Preparation

DTT at 100 mM achieves equivalent disulfide bond reduction to 700 mM β-mercaptoethanol, making it the preferred reductant for reducing SDS-PAGE sample buffers where lower thiol concentration minimizes buffer viscosity, reduces reagent consumption, and lowers the risk of downstream alkylation interference . The 7-fold concentration advantage is particularly critical for high-throughput proteomics workflows where sample volume is limited and reagent cost scales with experiment count.

Protein Purification in Chelator Buffers

When protein preparations include metal chelators such as EGTA or EDTA (common in protease inhibitor cocktails and affinity purification eluates), DTT demonstrates superior long-term stability compared to TCEP, which is preferentially oxidized under these conditions . This stability advantage directly impacts protein integrity during multi-day purification protocols and extended storage, reducing the need for repeated reductant replenishment.

HTS Assays with Consistent Hit Identification

DTT generates a distinct hit profile that is non-overlapping with βME, TCEP, or GSH in HTS campaigns, with inhibitor IC₅₀ values varying by >20-fold depending on the reducing agent selected . For screening facilities with validated DTT-based assays, substitution with an alternative reductant requires complete revalidation; DTT procurement must therefore be locked to maintain assay continuity and comparability across screening campaigns.

Disulfide Mapping and Protein Folding Studies

DTT's -0.33 V redox potential at pH 7.0 and its large equilibrium constant with glutathione (K_eq = 210 M) provide a defined thermodynamic driving force for stoichiometric disulfide reduction [1]. This quantitative predictability is essential for disulfide bond mapping by mass spectrometry, in vitro protein refolding experiments, and enzyme activation studies where partial reduction or redox buffering would introduce uncontrolled variability.

Application
Selection Property
Validation Focus
SDS-PAGE sample preparation
Concentration-efficient reduction
Buffer viscosity and downstream alkylation compatibility
Protein purification with chelators
Chelator-compatible stability
Long-term reducing capacity in EGTA/EDTA buffers
HTS assay continuity
Non-overlapping hit profiles
IC50 reproducibility across reducing agents
Disulfide mapping and folding
Stoichiometric redox potential
Quantitative reduction equilibrium verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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